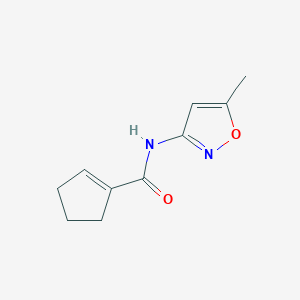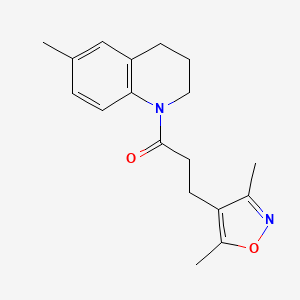![molecular formula C17H21N3O2 B7455195 3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7455195.png)
3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione, also known as DNQX, is a synthetic compound that has been widely used in scientific research to study the function and properties of ionotropic glutamate receptors.
Mécanisme D'action
3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione blocks the activity of AMPA receptors by binding to a specific site on the receptor, known as the glutamate binding site. This prevents the binding of glutamate, which is the natural ligand for AMPA receptors, and thus inhibits the activity of the receptor. By blocking the activity of AMPA receptors, 3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione can affect various physiological processes that are mediated by these receptors.
Biochemical and Physiological Effects:
3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that 3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione can inhibit the activity of AMPA receptors in a dose-dependent manner, with higher concentrations leading to more complete inhibition. In vivo studies have shown that 3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione can affect various physiological processes such as synaptic plasticity, learning and memory, and neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione in lab experiments is that it is a specific and potent antagonist of AMPA receptors, which allows researchers to selectively block the activity of these receptors. However, 3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione also has some limitations, such as its non-specific effects on other ion channels and receptors, as well as its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione. One area of interest is the development of more selective and potent antagonists of AMPA receptors, which could help researchers better understand the role of these receptors in various physiological processes. Another area of interest is the use of 3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione in combination with other drugs or treatments, which could enhance its therapeutic potential. Finally, further research is needed to better understand the long-term effects of 3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione on neuronal function and behavior, as well as its potential applications in the treatment of neurological disorders.
Méthodes De Synthèse
3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione can be synthesized through a multi-step process involving the reaction of various chemicals. The first step involves the synthesis of 4,5-dihydro-1H-imidazole-2-thione, which is then reacted with 3-bromo-2-chloromethylquinoxaline to produce 3-(2-chloromethylquinoxalin-3-yl)-4,5-dihydro-1H-imidazole-2-thione. This intermediate is then reacted with 2-chloroacetonitrile to produce 3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione.
Applications De Recherche Scientifique
3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione is commonly used in scientific research to study the function and properties of ionotropic glutamate receptors, which are involved in various physiological processes such as learning and memory, synaptic plasticity, and neurodegeneration. 3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione is a non-competitive antagonist of AMPA receptors, which are a subtype of ionotropic glutamate receptors. By blocking the activity of AMPA receptors, 3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione can help researchers understand the role of these receptors in various physiological processes.
Propriétés
IUPAC Name |
3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c21-15-17(8-3-4-9-17)18-16(22)20(15)12-19-10-7-13-5-1-2-6-14(13)11-19/h1-2,5-6H,3-4,7-12H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAUFMSOTVCPMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(=O)N(C(=O)N2)CN3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-(2-methylphenyl)tetrazol-2-yl]-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B7455121.png)
![(E)-2-methylsulfonyl-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B7455128.png)
![N-methyl-N-[(2-morpholin-4-ylphenyl)methyl]-4-oxo-1H-quinoline-2-carboxamide](/img/structure/B7455133.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetamide](/img/structure/B7455152.png)

![3-[(2-Methoxyphenyl)methyl]-5-methyl-5-(2-phenylethyl)imidazolidine-2,4-dione](/img/structure/B7455160.png)
![2-(3-Ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylpropanenitrile](/img/structure/B7455167.png)
![2-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]isoindole-1,3-dione](/img/structure/B7455179.png)
![N-[2-(azepan-1-yl)acetyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7455182.png)
![N-[1-(1-benzofuran-2-yl)ethyl]cyclobutanecarboxamide](/img/structure/B7455185.png)

